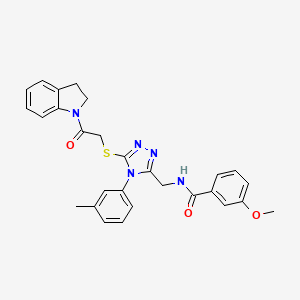
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C28H27N5O3S and its molecular weight is 513.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This compound features a unique combination of an indole moiety, a triazole ring, and a sulfonamide group, which are known to confer diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₁₆N₄O₂S. Its molecular weight is approximately 332.40 g/mol. The compound's structure allows for interactions with various biological targets, enhancing its therapeutic potential.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism of action is believed to involve the inhibition of key metabolic pathways in the microorganisms.
Anticancer Activity
This compound has also shown promising anticancer activity in various in vitro studies. For instance, it was tested against several cancer cell lines, demonstrating cytotoxic effects that were quantified using the MTT assay. The results indicated that the compound induces apoptosis through both extrinsic and intrinsic signaling pathways.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step synthetic pathways. These methods require careful optimization to achieve high yields and purity of the final product.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Target Organisms/Cells | IC50 Values (µM) |
|---|---|---|---|
| Antimicrobial | Inhibition of metabolic pathways | Various bacterial strains | < 10 |
| Anticancer | Induction of apoptosis | Cancer cell lines (e.g., HeLa) | < 15 |
Immunomodulatory Effects
In addition to its antimicrobial and anticancer properties, the compound has been evaluated for immunomodulatory effects. Research indicates that it can modulate T-cell proliferation and cytokine production, suggesting potential applications in immunotherapy.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds known for their biological activities.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Aryltriazoles | Triazole ring | Antimicrobial & Anticancer |
| Indole-based Sulfonamides | Sulfonamide group | Anticancer |
| Triazole Derivatives with Morpholine | Morpholine ring | Antimicrobial |
The unique combination of functional groups in this compound enhances both antimicrobial and anticancer activities more effectively than many similar compounds.
Propiedades
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-19-7-5-10-22(15-19)33-25(17-29-27(35)21-9-6-11-23(16-21)36-2)30-31-28(33)37-18-26(34)32-14-13-20-8-3-4-12-24(20)32/h3-12,15-16H,13-14,17-18H2,1-2H3,(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCKGFYGWVWRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














